molecular formula C6H3BrClNO3 B2924628 3-Bromo-2-chloro-4-nitrophenol CAS No. 2091684-74-9

3-Bromo-2-chloro-4-nitrophenol

Cat. No.: B2924628
CAS No.: 2091684-74-9
M. Wt: 252.45
InChI Key: SFEDQXYDIGYWRW-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-nitrophenol typically involves multi-step reactions starting from a phenol derivative. The process includes:

    Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Chlorination: Addition of a chlorine atom using chlorine (Cl2) or a chlorinating agent such as sulfuryl chloride (SO2Cl2).

    Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) under basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products:

    Aminophenol: From the reduction of the nitro group.

    Quinone Derivatives: From the oxidation of the phenol group.

Scientific Research Applications

3-Bromo-2-chloro-4-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-nitrophenol involves its interaction with various molecular targets:

    Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group facilitates the attack of nucleophiles on the aromatic ring.

    Reduction to Aminophenol: The nitro group is reduced to an amine, which can further participate in various biochemical pathways.

    Oxidation to Quinone: The phenol group is oxidized to a quinone, which can act as an electron acceptor in redox reactions.

Comparison with Similar Compounds

    2-Chloro-4-nitrophenol: Similar structure but lacks the bromine atom.

    4-Bromo-2-nitrophenol: Similar structure but lacks the chlorine atom.

    2,6-Dichloro-4-nitrophenol: Contains two chlorine atoms instead of one bromine and one chlorine.

Properties

IUPAC Name

3-bromo-2-chloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEDQXYDIGYWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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